molecular formula C9H13NO4S B14845757 5-Hydroxy-2-isopropoxybenzenesulfonamide

5-Hydroxy-2-isopropoxybenzenesulfonamide

Cat. No.: B14845757
M. Wt: 231.27 g/mol
InChI Key: WMHSRYPLBNFCGV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-isopropoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a hydroxy group, an isopropoxy group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-isopropoxybenzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative that has a hydroxy group.

    Isopropoxylation: The hydroxy group is then reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxy group.

    Sulfonamidation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the intermediate compound with a sulfonamide reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-isopropoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

5-Hydroxy-2-isopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Hydroxy-2-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    5-Hydroxy-2-butoxybenzenesulfonamide: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness

5-Hydroxy-2-isopropoxybenzenesulfonamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group provides steric hindrance, which can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological effects compared to its analogs.

Properties

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

5-hydroxy-2-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C9H13NO4S/c1-6(2)14-8-4-3-7(11)5-9(8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

WMHSRYPLBNFCGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

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